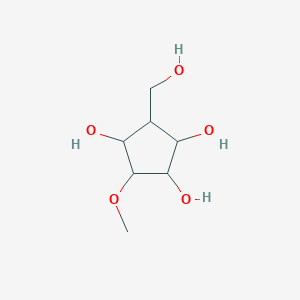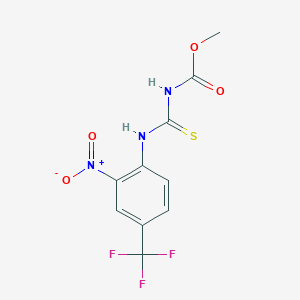
Nmntpt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea is a chemical compound with the molecular formula C10H8F3N3O4S. It is known for its unique structural properties, which include a trifluoromethyl group, a nitro group, and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea typically involves the reaction of 2-nitro-4-trifluoromethylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfonyl derivatives, and substituted phenyl thioureas. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxycarbonyl N’-2-nitro-4-methylphenyl thiourea
- N-Methoxycarbonyl N’-2-nitro-4-chlorophenyl thiourea
- N-Methoxycarbonyl N’-2-nitro-4-bromophenyl thiourea
Uniqueness
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.
Properties
CAS No. |
129625-34-9 |
|---|---|
Molecular Formula |
C10H8F3N3O4S |
Molecular Weight |
323.25 g/mol |
IUPAC Name |
methyl N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C10H8F3N3O4S/c1-20-9(17)15-8(21)14-6-3-2-5(10(11,12)13)4-7(6)16(18)19/h2-4H,1H3,(H2,14,15,17,21) |
InChI Key |
SOBJHZWSIPYINO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Isomeric SMILES |
COC(=O)N=C(NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])S |
Canonical SMILES |
COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Key on ui other cas no. |
129625-34-9 |
Synonyms |
N-methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea NMNTPT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




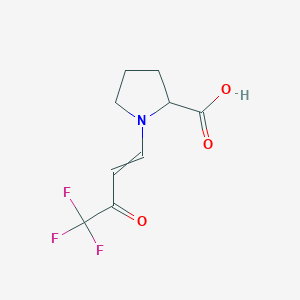

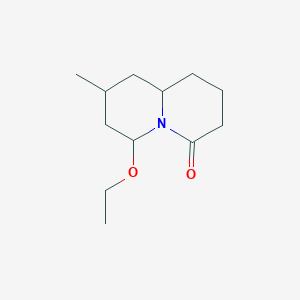
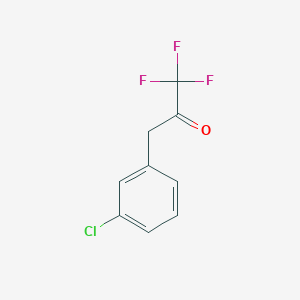

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)
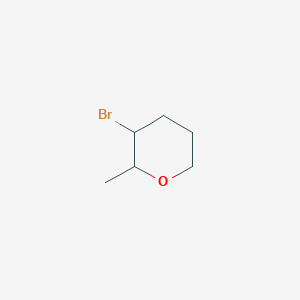
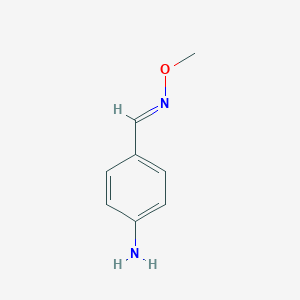
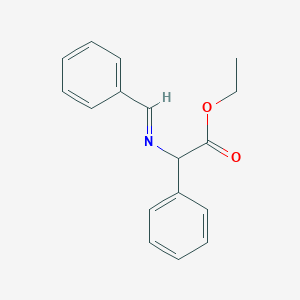
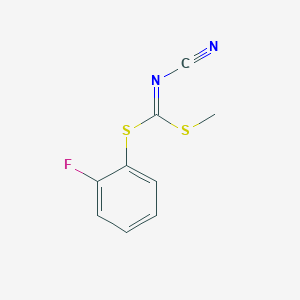
![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
